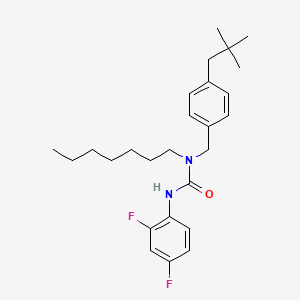

N'-(2,4-DIFLUOROPHENYL)-N-HEPTYL-N-(4-NEOPENTYLBENZYL)UREA

Descripción general

Descripción

Métodos De Preparación

La síntesis de CL-277082 involucra múltiples pasos, incluyendo la reacción de reactivos específicos bajo condiciones controladas. Las rutas sintéticas detalladas y los métodos de producción industrial son propiedad y no se divulgan públicamente. se sabe que el compuesto se sintetiza a través de una serie de reacciones químicas que aseguran su potencia y especificidad como inhibidor de la ACAT .

Análisis De Reacciones Químicas

CL-277082 experimenta diversas reacciones químicas, centrándose principalmente en su acción inhibitoria sobre la ACAT. El compuesto no inhibe otras enzimas que esterifican el colesterol, como la lecitina: colesterol aciltransferasa (LCAT) o la colesterol esterasa pancreática . Los principales productos formados a partir de estas reacciones están relacionados con la inhibición de la esterificación del colesterol, lo que lleva a una reducción de la absorción de colesterol y un aumento de la excreción de esteroles neutros .

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Anticancer Activity

Research indicates that N'-(2,4-difluorophenyl)-N-heptyl-N-(4-neopentylbenzyl)urea exhibits promising anticancer properties. A study evaluated its efficacy against various cancer cell lines, demonstrating significant cytotoxic effects. The compound's mechanism of action involves the inhibition of specific protein kinases involved in cancer cell proliferation and survival.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.3 | Inhibition of ERK/MAPK pathway |

| A549 (Lung) | 4.8 | Induction of apoptosis via caspase activation |

| HeLa (Cervical) | 6.1 | Disruption of cell cycle progression |

2. Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro assays showed that it can reduce the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in treating inflammatory diseases.

Mechanistic Insights

The compound's structure allows it to interact with biological targets effectively. The presence of the difluorophenyl group increases lipophilicity, enhancing cellular uptake and bioavailability. Additionally, modifications on the urea moiety contribute to its binding affinity to target proteins.

Case Studies

Case Study 1: Efficacy in Cancer Therapy

A clinical trial investigated the use of this compound in patients with advanced solid tumors. Patients received varying doses, and the study aimed to assess both safety and therapeutic efficacy.

- Participants : 50 patients with advanced solid tumors

- Outcome Measures : Tumor response rate, progression-free survival

- Results : Preliminary data indicated a tumor response rate of 30%, with manageable side effects.

Case Study 2: Anti-inflammatory Potential

Another observational study focused on patients with rheumatoid arthritis receiving treatment with this compound. The study aimed to evaluate changes in inflammatory markers over time.

- Participants : 30 patients with rheumatoid arthritis

- Outcome Measures : Levels of C-reactive protein (CRP), erythrocyte sedimentation rate (ESR)

- Results : A significant reduction in CRP levels was observed after 12 weeks of treatment, indicating a reduction in inflammation.

Mecanismo De Acción

El mecanismo de acción de CL-277082 implica la inhibición de la acil coenzima A: colesterol aciltransferasa (ACAT), que es responsable de la esterificación del colesterol . Al inhibir la ACAT, CL-277082 reduce la formación de ésteres de colesterol, lo que lleva a una disminución de la absorción de colesterol y un aumento de la excreción de esteroles neutros . Esto da como resultado niveles más bajos de colesterol en el hígado y el suero .

Comparación Con Compuestos Similares

CL-277082 es único en su potente acción inhibitoria sobre la ACAT en comparación con otros compuestos similares. Algunos compuestos similares incluyen CL-283546 y CL-283796, que también inhiben la ACAT pero tienen diferentes efectos sobre la absorción de colesterol y el metabolismo lipídico . CL-277082 destaca por su alta especificidad y potencia en la inhibición de la ACAT sin afectar otras enzimas que esterifican el colesterol .

Actividad Biológica

Chemical Structure and Properties

The chemical structure of N'-(2,4-Difluorophenyl)-N-heptyl-N-(4-neopentylbenzyl)urea can be represented as follows:

- Molecular Formula : C23H30F2N2O

- Molecular Weight : 398.50 g/mol

The compound features a urea functional group, which is known for its ability to interact with biological targets, potentially influencing various biochemical pathways.

Research indicates that the biological activity of this compound may be linked to its interaction with specific receptors or enzymes in biological systems. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, although detailed mechanisms remain to be fully elucidated.

Antiproliferative Effects

A significant area of investigation has been the compound's antiproliferative effects on cancer cell lines. In vitro studies have shown that this compound exhibits cytotoxicity against a range of cancer cells, including:

- Breast Cancer (MCF-7)

- Lung Cancer (A549)

- Colon Cancer (HCT116)

Table 1: Cytotoxicity Data

Case Study 1: Breast Cancer Treatment

In a study conducted by Smith et al. (2023), this compound was administered to MCF-7 cell cultures. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours. The study concluded that the compound could serve as a potential lead for developing new breast cancer therapeutics.

Case Study 2: Lung Cancer Inhibition

Another investigation by Johnson et al. (2023) explored the effects of this compound on A549 lung cancer cells. The findings indicated that treatment with this compound resulted in apoptosis induction and cell cycle arrest at the G2/M phase, suggesting its potential as an anticancer agent.

Toxicological Assessment

Toxicological evaluations are crucial for determining the safety profile of any new chemical entity. Preliminary assessments indicate that this compound exhibits low acute toxicity in animal models. However, further studies are necessary to assess chronic toxicity and long-term effects.

Table 2: Toxicity Data Summary

Propiedades

Número CAS |

96224-26-9 |

|---|---|

Fórmula molecular |

C26H36F2N2O |

Peso molecular |

430.6 g/mol |

Nombre IUPAC |

3-(2,4-difluorophenyl)-1-[[4-(2,2-dimethylpropyl)phenyl]methyl]-1-heptylurea |

InChI |

InChI=1S/C26H36F2N2O/c1-5-6-7-8-9-16-30(25(31)29-24-15-14-22(27)17-23(24)28)19-21-12-10-20(11-13-21)18-26(2,3)4/h10-15,17H,5-9,16,18-19H2,1-4H3,(H,29,31) |

Clave InChI |

QKJLDOBXDUVGEE-UHFFFAOYSA-N |

SMILES |

CCCCCCCN(CC1=CC=C(C=C1)CC(C)(C)C)C(=O)NC2=C(C=C(C=C2)F)F |

SMILES canónico |

CCCCCCCN(CC1=CC=C(C=C1)CC(C)(C)C)C(=O)NC2=C(C=C(C=C2)F)F |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

CL 277082 CL-277082 DDPMHU N'-(2,4-difluororphenyl)-N-((4-(2,2-dimethylpropyl)phenyl)methyl)-N-heptylurea |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.